N-Methylpiperazine-d8 (hydrochloride)

Description

Overview of Piperazine (B1678402) and N-Methylpiperazine as Fundamental Chemical Scaffolds in Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.netwikipedia.org This structure is considered a "privileged scaffold" in medicinal chemistry and drug discovery because of its frequent appearance in biologically active compounds. nih.gov The piperazine moiety can improve the pharmacokinetic properties of drug candidates, such as water solubility, which is crucial for bioavailability. nih.gov Many prominent pharmaceutical drugs feature a piperazine ring as a core component of their molecular structure. wikipedia.org

N-Methylpiperazine is a derivative of piperazine and serves as a versatile and common building block in organic synthesis. wikipedia.orgemcochemicals.comatamanchemicals.comchemicalbook.com It is utilized in the manufacturing of a wide array of pharmaceuticals, including well-known drugs like the anti-emetic cyclizine, the antihistamine meclizine, and sildenafil. wikipedia.orgchemicalbook.com Its utility extends to the synthesis of anticancer agents and it is employed as a reagent in various chemical transformations. atamanchemicals.comchemicalbook.comresearchgate.net The presence of the N-methyl group provides a specific site for further chemical modification while maintaining the core piperazine structure.

Role of N-Methylpiperazine-d8 (hydrochloride) as a Deuterium-Labeled Analog in Scientific Investigations

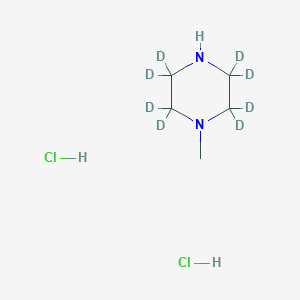

N-Methylpiperazine-d8 (hydrochloride) is the deuterium-labeled analog of N-Methylpiperazine hydrochloride. medchemexpress.com The "d8" designation signifies that the eight hydrogen atoms on the piperazine ring have been replaced with deuterium (B1214612) atoms. sigmaaldrich.comsigmaaldrich.com This substitution results in a molecule with a higher mass (an M+8 mass shift) compared to its unlabeled isotopologue. sigmaaldrich.comsigmaaldrich.com

The primary role of N-Methylpiperazine-d8 (hydrochloride) in scientific research is to serve as an internal standard for quantitative mass spectrometry. acs.org When analyzing a sample for the presence of a compound containing the N-methylpiperazine moiety, a known amount of the d8-labeled version is added. Because the labeled and unlabeled compounds have nearly identical chemical properties, they co-elute in chromatography and ionize similarly in the mass spectrometer. However, due to their mass difference, the instrument can detect them as separate entities. The ratio of their signal intensities allows for the precise quantification of the unlabeled target compound. scispace.comwikipedia.org This method is critical for pharmacokinetic studies, where researchers trace the absorption, distribution, metabolism, and excretion of drug molecules. clearsynth.comacs.orgmedchemexpress.com Furthermore, this compound can be used as a deuterated building block for the synthesis of more complex labeled molecules, aiding in the development of new deuterated drugs. googleapis.comresearchgate.net

Scope and Objectives of Research on N-Methylpiperazine-d8 (hydrochloride) Applications

Research utilizing N-Methylpiperazine-d8 (hydrochloride) is primarily driven by the need for highly accurate and reliable analytical data in complex scientific studies. The main objective is to leverage its properties as a stable isotope-labeled internal standard to enhance the precision of quantitative analyses, particularly in pharmacology, toxicology, and clinical chemistry.

A key research goal is to elucidate the metabolic fate of new and existing drugs that incorporate the N-methylpiperazine scaffold. clearsynth.commedchemexpress.com By using the deuterated analog as a tracer, scientists can accurately track the parent drug and its metabolites in biological samples like plasma and urine, providing critical data on metabolic stability and clearance rates. clearsynth.com This information is fundamental to understanding a drug's behavior in the body.

Another significant objective involves using N-Methylpiperazine-d8 (hydrochloride) as a precursor in the synthesis of novel deuterated pharmaceuticals. researchgate.net The substitution of hydrogen with deuterium at specific molecular sites can sometimes alter a drug's metabolic pathway, a phenomenon known as the "kinetic isotope effect." acs.org This can lead to improved pharmacokinetic profiles, such as increased metabolic stability and longer duration of action. clearsynth.comacs.org Research in this area explores the potential of creating next-generation drugs with enhanced therapeutic properties by incorporating the N-Methylpiperazine-d8 moiety into their structure. googleapis.comgoogle.com

Data Tables

Table 1: Physicochemical Properties of N-Methylpiperazine and its Deuterated Analog

| Property | N-Methylpiperazine | N-Methylpiperazine-d8 |

| Molecular Formula | C₅H₁₂N₂ wikipedia.org | C₅D₈H₄N₂ sigmaaldrich.com |

| Molar Mass | 100.165 g·mol⁻¹ wikipedia.org | 108.21 g·mol⁻¹ sigmaaldrich.com |

| CAS Number | 109-01-3 wikipedia.org | 917358-65-7 sigmaaldrich.com |

| Boiling Point | 138 °C wikipedia.orgchemicalbook.com | 138 °C sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Density | 0.903 g/mL (at 20 °C) atamanchemicals.com | 0.974 g/mL (at 25 °C) sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | Not Applicable | 98 atom % D sigmaaldrich.comsigmaaldrich.com |

Table 2: Key Research Applications of Stable Isotope Labeling

| Application Area | Description |

| Quantitative Proteomics | Used for the relative and absolute quantification of proteins in complex samples, often employing methods like SILAC. nih.govnih.govwikipedia.org |

| Metabolism Studies | Labeled compounds are used as tracers to study the metabolic pathways of drugs and endogenous molecules (metabolomics). clearsynth.com |

| Pharmacokinetic Analysis | Serves as an internal standard to accurately measure drug concentrations in biological fluids over time. acs.orgmedchemexpress.com |

| Reaction Mechanism Elucidation | The kinetic isotope effect, observed with deuterated compounds, helps scientists understand the transition states of chemical reactions. acs.orgucsb.edu |

| Protein Structure Determination | Deuterium can be used as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy and to study protein-ligand interactions. clearsynth.comacs.org |

| Drug Development | Incorporation of deuterium can enhance the metabolic stability and therapeutic profile of drug molecules. clearsynth.comucsb.edu |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14Cl2N2 |

|---|---|

Molecular Weight |

181.13 g/mol |

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-methylpiperazine;dihydrochloride |

InChI |

InChI=1S/C5H12N2.2ClH/c1-7-4-2-6-3-5-7;;/h6H,2-5H2,1H3;2*1H/i2D2,3D2,4D2,5D2;; |

InChI Key |

AILFRWRYZZVJTL-LLYWXKFCSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C)([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

CN1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation for N Methylpiperazine D8 Hydrochloride

Strategies for Deuterium (B1214612) Labeling within Piperazine (B1678402) Ring Systems

The introduction of deuterium into heterocyclic systems like piperazine can be achieved through various chemical strategies, ranging from direct hydrogen-deuterium exchange to complex multi-step syntheses involving deuterated reagents.

Hydrogen-Deuterium (H/D) exchange reactions represent a direct method for isotopic labeling where protium (B1232500) (¹H) is replaced by deuterium (²H or D). In nitrogen-containing heterocycles, the acidity of C-H bonds adjacent (in the alpha position) to the nitrogen atom is often enhanced, facilitating their exchange under certain conditions.

This exchange is typically catalyzed by acids or bases in the presence of a deuterium source, most commonly deuterium oxide (D₂O). libretexts.org Transition metal catalysts have also proven highly effective. For instance, various ruthenium complexes can catalyze the isotopic exchange between amines, including piperazines, and D₂O. researchgate.net This method allows for deuteration at positions both alpha and beta to the NH group. researchgate.net The use of deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can also promote H/D exchange on aromatic rings containing nitrogen substituents, demonstrating the principle of acid-catalyzed exchange. nih.gov The efficiency of these exchange reactions depends on several factors, including the specific catalyst used, reaction temperature, and the electronic properties of the heterocyclic ring. acs.orgacs.org

While general H/D exchange can introduce deuterium, targeted approaches are often necessary to achieve specific labeling patterns like the perdeuteration of the piperazine ring in N-Methylpiperazine-d8. These methods involve building the molecule with deuterium already in place.

One effective strategy involves the reduction of a suitable precursor containing carbonyl groups using a deuterated reducing agent. For example, the reduction of an appropriate amide precursor using lithium aluminum deuteride (B1239839) (LiAlD₄) has been successfully used to label the propylpiperazine side chain of prochlorperazine (B1679090) with high isotopic purity. nih.gov This principle can be extended to the piperazine ring itself by synthesizing a piperazine-dione precursor and subsequently reducing the two amide carbonyls with a powerful deuteride-donating reagent.

Another targeted approach involves catalytic deuteration, where a precursor with double bonds within the ring is reduced using deuterium gas (D₂) and a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel. This method is analogous to hydrogenation but uses D₂ to introduce two deuterium atoms across each double bond. A multi-step synthesis involving the oxidation of a piperidine (B6355638) ring to a piperidinone, followed by reduction with lithium aluminum deuteride, has been shown to effectively incorporate deuterium with high isotopic purity (>99%). iaea.org Such oxidation-reduction sequences provide precise control over the location of the deuterium labels.

Specific Synthetic Routes to N-Methylpiperazine-d8 (hydrochloride)

The synthesis of N-Methylpiperazine-d8 typically involves the preparation of a deuterated piperazine core, followed by N-methylation, or the methylation of a pre-existing piperazine-d8 scaffold. The final step is the formation of the hydrochloride salt.

The synthesis often starts from commercially available, non-deuterated materials. A common route to the N-methylpiperazine core involves the reaction of piperazine with formaldehyde (B43269) and a reducing agent. google.comatamanchemicals.com To produce the d8-analogue, this synthesis must be adapted.

A plausible route begins with the synthesis of piperazine-d8. This can be accomplished by starting with a precursor like ethylenediamine (B42938) and a glyoxal (B1671930) derivative, followed by cyclization and reduction using deuterium gas. Alternatively, a more common industrial synthesis of N-methylpiperazine starts with diethanolamine (B148213) and methylamine (B109427) at high temperature and pressure over a metal catalyst. google.com Adapting this for deuteration would require deuterated starting materials, which can be costly and complex.

A more direct method involves the use of deuterated reagents on a suitable piperazine precursor. For instance, starting with piperazine-2,3-dione, a reduction using a strong deuteride source like lithium aluminum deuteride (LiAlD₄) would yield piperazine-d8. The subsequent methylation of piperazine-d8 can be achieved using a deuterated or non-deuterated methylating agent, although for N-Methylpiperazine-d8, the methyl group remains as CH₃. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a standard method for methylating secondary amines like piperazine. atamanchemicals.com

Hydrogenation-based methods are among the most powerful for introducing high levels of deuterium. These techniques substitute hydrogen gas (H₂) with deuterium gas (D₂) or use deuteride-based reducing agents.

Catalytic Deuteration: This involves the reduction of an unsaturated precursor, such as a dihydropyrazine (B8608421) or a tetrahydropyrazine, using D₂ gas in the presence of a catalyst. Catalysts like Raney Nickel or palladium on carbon (Pd/C) are effective for this transformation. google.comchemicalbook.com The reaction is typically carried out under pressure to ensure efficient reduction and high deuterium incorporation.

Deuteride Reduction: The use of metal deuteride reagents is a cornerstone of deuteration chemistry. Lithium aluminum deuteride (LiAlD₄) is a potent reducing agent capable of reducing amides, esters, and carboxylic acids. A synthetic route involving a piperazine-dione or a related precursor with two carbonyl groups can be reduced to the fully saturated piperazine-d8 ring. This method was effectively demonstrated in the synthesis of deuterium-labeled prochlorperazine, where amide functionalities were reduced to the corresponding deuterated amines with high isotopic purity. nih.gov

Achieving high isotopic purity is critical for the intended use of N-Methylpiperazine-d8 as an internal standard. Optimization involves careful selection of reagents, catalysts, and reaction conditions to maximize deuterium incorporation and prevent back-exchange.

The isotopic enrichment of the deuterium source (e.g., D₂O, D₂ gas, LiAlD₄) is paramount; sources with >99% deuterium content are preferred. The choice of catalyst can also influence efficiency and prevent the loss of deuterium through H/D scrambling. While some ruthenium catalysts are excellent for H/D exchange, others might be better suited for reductions where exchange is undesirable. researchgate.net Reaction parameters such as temperature, pressure, and reaction time must be carefully controlled to drive the deuteration to completion.

The table below summarizes reported isotopic purities for related deuterated heterocyclic compounds, illustrating the high efficiency achievable with optimized methods.

| Compound | Synthetic Method | Isotopic Purity | Reference |

| Deuterated Prochlorperazine | Lithium aluminum deuteride reduction of an amide | > 95.7% | nih.gov |

| Deuterated Thioridazine | Ruthenium tetroxide oxidation followed by LiAlD₄ reduction | > 99% | iaea.org |

| N-Methylpiperazine-d8 | Not specified (Commercial product) | 98 atom % D | sigmaaldrich.com |

Finally, after the synthesis of the N-Methylpiperazine-d8 free base, it is converted to the hydrochloride salt. This is typically achieved by reacting the purified base with a solution of hydrogen chloride (HCl) in an anhydrous solvent like diethyl ether or isopropanol, leading to the precipitation of the stable, crystalline N-Methylpiperazine-d8 hydrochloride.

Advanced Deuterium Incorporation Techniques and Challenges

The selective introduction of deuterium into organic molecules is a field of growing importance, particularly in medicinal chemistry, where it can enhance the metabolic stability of drug candidates. rsc.org The synthesis of deuterated amines, such as N-Methylpiperazine-d8, presents unique challenges and has spurred the development of sophisticated methodologies. nih.gov

Modern synthetic chemistry offers several catalytic strategies for the incorporation of deuterium into amine-containing molecules, moving beyond classical methods that often require harsh reagents like lithium aluminum deuteride (LiAlD₄). nih.gov These advanced techniques aim for higher efficiency, selectivity, and functional group tolerance. nih.gov

Catalytic methods often involve the direct exchange of hydrogen for deuterium on the amine scaffold. A prominent approach utilizes transition-metal catalysts. For instance, coordinatively unsaturated Ruthenium N-Heterocyclic Carbene (NHC) catalysts have been effectively used for hydrogen-deuterium exchange reactions between NHCs and deuterated benzene, achieving high deuteration ratios at specific sites. nih.gov Another strategy employs a combination of a Lewis acidic catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and a Brønsted basic amine to facilitate the formation of an enamine intermediate. This intermediate is then deuterated by a deuterium source, like acetone-d₆, leading to high levels of deuterium incorporation at the β-position to the nitrogen atom. acs.org

Photoredox catalysis represents another frontier, enabling the α-deuteration of unprotected primary amines using D₂O as the deuterium source under mild conditions. rsc.org This method is valued for its cost-effectiveness and minimal byproduct formation. rsc.org However, challenges in catalytic deuteration remain, including achieving precise regioselectivity (deuteration at a specific carbon atom) and ensuring high levels of deuterium incorporation, as side reactions or incomplete exchange can lower the isotopic purity. nih.gov

Table 1: Overview of Catalytic Deuteration Methods for Amines This table is interactive. Click on the headers to sort.

| Catalytic System | Deuterium Source | Position of Deuteration | Key Features & Challenges | Reference |

|---|---|---|---|---|

| Ruthenium N-Heterocyclic Carbene (Ru-NHC) | Deuterated Benzene (C₆D₆) | C(sp³)-H on N-alkyl groups | High regioselectivity; gram-scale applicability. | nih.gov |

| Lewis Acid (B(C₆F₅)₃) / Brønsted Base (Amine) | Acetone-d₆ | β-amino C–H bonds | Efficient for various N-alkylamine drugs; relies on enamine formation. | acs.org |

| Organophotocatalysis | Deuterium Oxide (D₂O) | α-amino C–H bonds | Mild conditions; cost-effective; suitable for unprotected primary amines. | rsc.org |

When a chiral center is present in a molecule, controlling the stereochemistry during deuteration is critical. Deuteration at a chiral center can stabilize it against racemization, a concept known as "Deuterium-Enabled Chiral Switching" (DECS). nih.gov This is particularly relevant for piperazine analogs that may possess stereogenic centers.

Achieving stereoselective deuteration often requires sophisticated catalytic systems that can differentiate between enantiotopic protons or faces of a prochiral intermediate. One successful strategy for the stereoretentive deuteration of α-chiral primary amines utilizes a ruthenium catalyst with D₂O as the deuterium source. nih.gov The key to retaining the original stereochemistry is the high binding affinity of the intermediate imine to the ruthenium catalyst, which is faster than ligand dissociation, thus preventing racemization. nih.gov For enhanced stereoretention, more electrophilic cationic ruthenium complexes can be employed to further increase this binding affinity. nih.gov

In the context of piperazine derivatives, site-selective and stereoselective functionalization can be controlled by the choice of catalyst and the protecting group on the amine. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines, a related heterocyclic system, with high diastereoselectivity by using specific chiral ligands like Rh₂(R-TPPTTL)₄. nih.gov While direct stereoselective deuteration of the piperazine ring itself is a complex challenge, these analogous systems demonstrate the feasibility of using chiral catalysts to control the three-dimensional arrangement of atoms during the reaction. The development of enzymatic resolutions, for instance using the enzyme alcalase for piperazine-2-carboxylic acid derivatives, also highlights a powerful method for obtaining enantiomerically pure building blocks that could subsequently be deuterated. umn.edu

Purification and Methodologies for Purity Assessment of Deuterated Products for Research

The final stages of preparing N-Methylpiperazine-d8 (hydrochloride) for research use involve rigorous purification to remove chemical impurities and byproducts, followed by a detailed assessment of both chemical and isotopic purity.

The purification of hydrochloride salts of organic compounds often involves recrystallization. researchgate.netresearchgate.net Solvents like 2-propanol are often preferred, sometimes with the addition of an anti-solvent like diethyl ether to induce precipitation of the pure salt. researchgate.net Washing the crude salt with a solvent in which it is insoluble, such as acetone (B3395972) or diethyl ether, can also be an effective step to remove non-polar impurities. researchgate.net For more challenging separations, chromatographic techniques such as column chromatography on silica (B1680970) or alumina (B75360) can be employed. researchgate.net Given that the target compound is a salt, ion-exchange chromatography is also a viable purification method. libretexts.org

Assessing the purity of a deuterated compound is a two-fold process. First, standard analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to determine chemical purity by separating the main compound from any non-isotopically labeled impurities. researchgate.net

Second, and crucially for deuterated standards, the isotopic purity (or isotopic enrichment) must be determined. This measures the percentage of the compound that contains the desired number of deuterium atoms. High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the primary tool for this analysis. rsc.orgnih.govresearchgate.net HR-MS can resolve the mass difference between the deuterated isotopologs (e.g., d₇ vs. d₈) and the non-deuterated (d₀) compound. nih.gov The isotopic purity is calculated from the relative intensities of the corresponding isotopolog ions in the mass spectrum, after correcting for the natural isotopic abundance of other elements like ¹³C. researchgate.netresearchgate.net

Table 2: Key Methodologies for Purity Assessment This table is interactive. Click on the headers to sort.

| Methodology | Type of Purity Assessed | Information Provided | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Separation and quantification of chemical impurities. | researchgate.net |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity & Enrichment | Measures the mass-to-charge ratio to distinguish and quantify different isotopologs (d₀ to d₈). rsc.orgnih.govresearchgate.net | rsc.orgnih.govresearchgate.netresearchgate.net |

Analytical Applications of N-Methylpiperazine-d8 (hydrochloride) in Advanced Chemical Characterization and Quantification

N-Methylpiperazine-d8 (hydrochloride), the deuterated analogue of N-Methylpiperazine, serves as a critical tool in modern analytical chemistry, particularly in mass spectrometry-based applications. Its unique isotopic composition makes it an invaluable internal standard for the precise quantification of its parent compound and related metabolites in complex samples.

Role in Mechanistic and Metabolic Pathway Elucidation Studies Pre Clinical and in Vitro Models

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope. N-Methylpiperazine-d8, where eight hydrogen atoms are replaced by deuterium (B1214612), is an ideal stable isotope-labeled (SIL) internal standard and tracer. acanthusresearch.com Its chemical behavior is nearly identical to the unlabeled N-Methylpiperazine, but its increased mass makes it easily distinguishable in mass spectrometry analysis. scioninstruments.comclearsynth.com

In vitro models using liver microsomes, hepatocytes, or other cellular systems are fundamental to predicting how a drug will be metabolized in the body. When studying a parent drug that is metabolized to N-methylpiperazine, N-Methylpiperazine-d8 is used as a reference standard to accurately quantify the formation of the N-methylpiperazine metabolite.

Furthermore, deuterium substitution can intentionally be used to probe metabolic pathways. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. taylorandfrancis.com Consequently, metabolic reactions that involve breaking this bond, such as the N-demethylation of the methyl group, can be slowed down. nih.gov This phenomenon, known as the kinetic isotope effect, can lead to "metabolic switching" or "metabolic shunting". nih.govosti.gov By slowing one metabolic route, the drug may be diverted down alternative biotransformation pathways that were previously minor or unobserved. nih.govosti.gov Analyzing the resulting new or amplified metabolites provides a more complete map of a drug's potential metabolic fate. For example, studies on deuterated caffeine (B1668208) showed that metabolism was shifted to pathways that did not involve the cleavage of a C-D bond. osti.gov

N-Methylpiperazine-d8 acts as a tracer, allowing researchers to follow the journey of the N-methylpiperazine moiety through complex biochemical systems. When a drug candidate containing the N-Methylpiperazine-d8 structure is introduced into an in vitro system, its distinct mass signature allows for unambiguous tracking. Mass spectrometry can detect the d8-labeled molecule and any subsequent metabolites that retain the deuterium-labeled piperazine (B1678402) ring. This enables researchers to:

Identify downstream metabolites with high confidence.

Distinguish drug-derived metabolites from structurally similar endogenous molecules within the biological matrix.

Reconstruct metabolic pathways by identifying the sequence of intermediate products formed over time. acs.org

The ability to differentiate the tracer from its natural counterpart is critical for accurate measurement and pathway elucidation. clearsynth.com

Investigation of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a sensitive probe for investigating reaction mechanisms, particularly for enzyme-catalyzed reactions. wikipedia.orgportico.org

Many drugs are metabolized by Cytochrome P450 (CYP) enzymes, which often catalyze the oxidation of C-H bonds. nih.gov The N-demethylation of N-methylpiperazine is a common metabolic reaction mediated by such enzymes. By comparing the rate of metabolism of N-Methylpiperazine with that of N-Methylpiperazine-d8, researchers can determine the KIE.

A primary KIE (where the KIE value is significantly greater than 1) occurs when the bond to the substituted isotope is broken in the rate-determining step of the reaction. portico.org Observing a significant KIE for the N-demethylation of N-Methylpiperazine-d8 provides strong evidence that the cleavage of a C-H bond on the methyl group is a crucial part of the enzymatic mechanism. nih.govnih.gov This information helps to build a detailed model of how the enzyme interacts with the substrate at the atomic level.

The magnitude of the KIE provides critical insight into the dynamics of a reaction pathway.

By measuring the KIE, scientists can pinpoint the specific steps that control the speed of drug metabolism, which is vital for predicting a drug's half-life and potential for drug-drug interactions.

| Compound | Hypothetical Rate Constant (k) | Calculated KIE (kH/kD) | Interpretation of Rate-Limiting Step |

|---|---|---|---|

| N-Methylpiperazine (unlabeled) | kH = 6.0 min⁻¹ | 4.0 | C-H bond cleavage is at least partially rate-limiting. |

| N-Methylpiperazine-d8 (labeled) | kD = 1.5 min⁻¹ | ||

| N-Methylpiperazine (unlabeled) | kH = 6.0 min⁻¹ | 1.1 | C-H bond cleavage is not rate-limiting; another step (e.g., product release) is the bottleneck. |

| N-Methylpiperazine-d8 (labeled) | kD = 5.5 min⁻¹ |

Applications in Pre-clinical Pharmacology Research Models

In preclinical pharmacology, particularly in pharmacokinetic (PK) studies, the primary role of N-Methylpiperazine-d8 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comscioninstruments.com

When measuring the concentration of a drug or its metabolite (the "analyte," e.g., N-methylpiperazine) in a biological sample like blood plasma, variability can be introduced during sample preparation and analysis. scioninstruments.com To correct for this, a known amount of N-Methylpiperazine-d8 is added to each sample. The SIL-IS and the analyte behave almost identically during extraction, chromatography, and ionization in the mass spectrometer. scispace.com However, the instrument can distinguish them by their mass difference. By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and precise quantification, correcting for:

Variability in sample recovery during extraction.

Fluctuations in instrument injection volume.

Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte. clearsynth.com

Studying Metabolism of Piperazine-Containing Compounds in Animal Models

In pre-clinical animal models, N-Methylpiperazine-d8 is used to trace and quantify the parent drug and its metabolites in biological matrices like plasma and tissues. The kinetic isotope effect imparted by deuteration can significantly alter the pharmacokinetic profile of a compound, providing insights into its metabolic pathways.

A key metabolic route for many N-methylpiperazine-containing compounds is N-demethylation. Research on enzalutamide (B1683756) (ENT), an androgen receptor inhibitor, and its N-trideuteromethyl analog (d3-ENT) provides a clear example of this. nih.gov When administered orally to rats, the deuterated version exhibited significantly altered pharmacokinetics. The maximum observed plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were substantially higher for d3-ENT compared to its non-deuterated counterpart. nih.gov This was accompanied by an eightfold reduction in the exposure to the primary N-demethylated metabolite (M2), confirming that N-demethylation is a major clearance pathway and that deuteration effectively slows this process in vivo. nih.gov

Table 1: In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and its Deuterated Analog (d3-ENT) in Rats Data based on a study involving oral administration to Sprague Dawley rats. nih.gov

| Parameter | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change with Deuteration |

| Cmax | Lower | 35% Higher | +35% |

| AUC₀₋t | Lower | 102% Higher | +102% |

| M2 Metabolite Exposure | Higher | 8-fold Lower | -87.5% |

Furthermore, studies on other complex piperazine-containing molecules, such as the anticancer agent TM208, in rat models have revealed a wide array of metabolic transformations. nih.gov Following oral administration, TM208 was found to be biotransformed into at least eight different metabolites. The metabolic pathways included N-demethylation (M1), subsequent N-acetylation (M6) or N-formylation (M5), phenyl hydroxylation (M4), sulfoxidation (M2, M3), replacement of a sulfur with an oxygen atom (M8), and oxidative ring-opening of the piperazine structure (M7). nih.gov The use of a deuterated internal standard like N-Methylpiperazine-d8 in such complex studies is critical for distinguishing and accurately quantifying each metabolite derived from the parent compound.

Table 2: Identified Metabolites of TM208 in Rats Metabolites identified following a single oral administration. nih.gov

| Metabolite ID | Metabolic Transformation |

| M1 | Desmethyl metabolite |

| M2 | Sulfine metabolite |

| M3 | Odd-oxygen added product |

| M4 | Phenyl monohydroxylation |

| M5 | N-formyl metabolite |

| M6 | N-acetyl metabolite (from M1) |

| M7 | Ring-opened piperazine oxidation product |

| M8 | Replacement of C=S with C=O |

Assessment of In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in early-stage drug discovery to predict a compound's metabolic fate in the body. youtube.compsu.edu These assays utilize subcellular fractions like liver microsomes or S9 fractions, or whole-cell systems like hepatocytes, which contain the primary enzymes responsible for drug metabolism. psu.eduutsouthwestern.edu Microsomes are particularly used to assess Phase I metabolic reactions, such as oxidation mediated by cytochrome P450 (CYP) enzymes. utsouthwestern.edu N-Methylpiperazine-d8 (hydrochloride) is an ideal internal standard for the LC-MS/MS analysis in these experiments, ensuring precise measurement of the parent compound's depletion over time.

The intrinsic clearance (CLint) is a key parameter derived from these assays, representing the liver's intrinsic ability to metabolize a drug. youtube.com Studies comparing enzalutamide (ENT) and its deuterated form (d3-ENT) in liver microsomes have demonstrated the direct impact of deuteration on metabolic stability. The intrinsic clearance of d3-ENT was significantly lower than that of ENT in both rat liver microsomes (RLM) and human liver microsomes (HLM). nih.gov This reduction corresponds to a kinetic isotope effect (KH/KD) value of approximately 2, indicating that the rate of metabolism at the N-methyl position was halved due to deuterium substitution. nih.gov

Table 3: In Vitro Intrinsic Clearance (CLint) of Enzalutamide (ENT) vs. d3-Enzalutamide (d3-ENT) Data from in vitro assays using rat and human liver microsomes. nih.gov

| Microsome Source | Compound | CLint Reduction vs. ENT | Kinetic Isotope Effect (KH/KD) |

| Rat Liver Microsomes (RLM) | d3-ENT | 49.7% Lower | ~2 |

| Human Liver Microsomes (HLM) | d3-ENT | 72.9% Lower | ~2 |

Beyond microsomes, more advanced in vitro models like CYP-overexpressing cell lines can be used to identify which specific enzyme isoforms are responsible for a compound's metabolism. mdpi.com Research using these systems has confirmed that deuteration can lead to a notable increase in metabolic stability. mdpi.com For metabolite identification, the stable isotope label is a powerful tool. When a sample is analyzed by mass spectrometry, metabolites that retain the N-methylpiperazine-d8 moiety appear as distinct doublets (pairs of peaks separated by a specific mass difference) with their non-labeled counterparts, making them easier to detect and structurally characterize within a complex biological matrix.

N Methylpiperazine D8 Hydrochloride As a Research Reference Standard

Development and Certification of Deuterated Reference Materials for Research Quality

The development and certification of deuterated reference materials like N-Methylpiperazine-d8 (hydrochloride) is a meticulous process designed to ensure the highest quality and reliability for research applications. researchgate.net The process is governed by international standards, such as ISO 17034 and ISO/IEC 17025, which set the requirements for the competence of reference material producers. researchgate.netiaea.org

The procedure begins with the selection of highly pure starting materials for chemical synthesis. researchgate.net Following synthesis, the material undergoes a rigorous certification process. This involves a comprehensive characterization to confirm its chemical structure and assess its purity. The certified value, typically the concentration in a solution or the purity of a neat material, is determined using advanced analytical techniques like quantitative Nuclear Magnetic Resonance (qNMR). researchgate.net

A crucial part of the certification is establishing metrological traceability to the International System of Units (SI), often by using a primary reference material from a national metrology institute like the National Institute of Standards and Technology (NIST). researchgate.net Homogeneity and stability are also thoroughly assessed. drrr.de Homogeneity testing ensures that every unit of the batch has the same property value within the stated uncertainty, while stability studies, including accelerated testing at elevated temperatures, determine the shelf-life and appropriate storage conditions. researchgate.netdrrr.de

Finally, a Certified Reference Material (CRM) is accompanied by a Certificate of Analysis (CoA). iaea.orgsigmaaldrich.com This document provides essential information, including the certified property value and its uncertainty, a statement of metrological traceability, the expiry date, and instructions for proper use. researchgate.netiaea.org This rigorous process ensures that a deuterated standard like N-Methylpiperazine-d8 (hydrochloride) is a reliable and high-quality material suitable for its intended use in research. sigmaaldrich.com

Role in Inter-laboratory Comparability and Standardization of Analytical Methods

The use of certified deuterated reference standards like N-Methylpiperazine-d8 (hydrochloride) is fundamental to achieving inter-laboratory comparability and standardizing analytical methods. When different laboratories analyze the same sample, variations in equipment, reagents, and procedures can lead to disparate results. barbershoprelaxx.nl By using a common, well-characterized internal standard, these laboratories can significantly reduce measurement variability. barbershoprelaxx.nl

Deuterated standards are considered the gold standard for internal standards in many quantitative mass spectrometry applications because they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation and matrix effects. scioninstruments.comtexilajournal.com When all participating labs in a comparison study use the same lot of a certified reference material and follow a standardized operating protocol, the concordance of results improves dramatically. barbershoprelaxx.nl

This harmonization is critical for validating analytical methods across different sites and for ensuring that data generated in one laboratory can be reliably compared to data from another. The Metabolomics Quality Assurance and Quality Control Consortium (mQACC), for example, promotes the use of reference materials to standardize results and facilitate cross-study comparisons. nih.gov The use of N-Methylpiperazine-d8 (hydrochloride) as a universal internal standard for the analysis of N-Methylpiperazine allows for the direct comparison and harmonization of quantitative results from diverse research studies and laboratories.

Applications in Quality Control and Assurance for Research-Grade Compounds

In a research laboratory, quality control (QC) and quality assurance (QA) are essential for producing reliable and reproducible data. nih.gov Deuterated reference standards such as N-Methylpiperazine-d8 (hydrochloride) are integral to these quality management processes. scbt.com

Key Quality Control Applications:

Method Validation: During the development and validation of a new analytical method, the deuterated internal standard is used to assess key performance characteristics like accuracy, precision, linearity, and robustness. clearsynth.com

System Suitability Testing: Before running a batch of samples, analysts often inject a sample containing the deuterated standard to verify that the analytical system (e.g., an LC-MS/MS) is performing correctly. This helps ensure the sensitivity and stability of the instrument. scioninstruments.com

Ongoing Quality Control: QC samples, which are spiked with a known concentration of the analyte and the deuterated internal standard, are typically included in each analytical run. The results for these QC samples are monitored over time using control charts to ensure the analytical process remains in a state of statistical control. drrr.de

By incorporating N-Methylpiperazine-d8 (hydrochloride) into the analytical workflow, researchers can monitor and control the quality of their measurements for the corresponding non-labeled compound. This practice provides confidence in the accuracy of the data and ensures that the research findings are built upon a solid analytical foundation. iaea.orgdrrr.de

Establishment of Calibration Curves and Quantitative Methodologies in Research Laboratories

N-Methylpiperazine-d8 (hydrochloride) plays a pivotal role in the establishment of robust quantitative methodologies, particularly those employing isotope dilution mass spectrometry (IDMS). mdpi.com The core of this technique is the use of a stable isotope-labeled internal standard to achieve accurate quantification of the target analyte. nih.govclearsynth.com

The process involves adding a known, fixed amount of N-Methylpiperazine-d8 (hydrochloride) to every calibration standard and unknown sample. scioninstruments.com The calibration standards contain known, varying concentrations of the non-labeled analyte (N-Methylpiperazine). When analyzed by LC-MS/MS, the instrument measures the peak area response for both the analyte and the deuterated internal standard.

A calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration for each calibration standard. oup.com This ratio-based calibration is superior to using the analyte's response alone because it corrects for a variety of potential errors. scioninstruments.com

Advantages of Using a Deuterated Standard for Calibration:

| Advantage | Description |

| Compensation for Matrix Effects | In complex biological samples, other molecules can suppress or enhance the ionization of the analyte, leading to inaccurate results. The deuterated standard experiences the same matrix effects, and the use of the peak area ratio corrects for these interferences. clearsynth.com |

| Correction for Sample Loss | During multi-step sample preparation (e.g., extraction, derivatization), some amount of the analyte may be lost. Since the deuterated standard is chemically identical, it is lost at the same rate, and the ratio remains constant, ensuring an accurate final concentration measurement. texilajournal.comscioninstruments.com |

| Improved Precision and Accuracy | By accounting for variations in sample injection volume and instrument response, the internal standard significantly improves the precision and accuracy of the quantitative results. clearsynth.comscioninstruments.com |

| Linearity | The use of an internal standard often results in a linear calibration curve over a wider concentration range. researchgate.net However, in some cases where isotopic interference occurs, a non-linear calibration function may be more accurate. nih.gov |

The concentration of the analyte in an unknown sample is then determined by calculating its peak area ratio to the internal standard and interpolating the concentration from the established calibration curve. oup.com This methodology is a cornerstone of modern bioanalysis, environmental testing, and pharmaceutical research. clearsynth.com

Future Directions and Emerging Research Avenues for N Methylpiperazine D8 Hydrochloride

Integration with Advanced Omics Technologies (e.g., Untargeted Metabolomics, Proteomics)

The fields of metabolomics and proteomics, which conduct large-scale studies of small molecules and proteins, respectively, are fundamentally reliant on high-quality, reproducible data. The integration of stable isotope-labeled internal standards like N-Methylpiperazine-d8 (hydrochloride) is critical for achieving the necessary accuracy and precision in these advanced analytical workflows.

In untargeted metabolomics , which aims to measure as many metabolites as possible in a biological sample, deuterated standards are indispensable for confident metabolite identification and quantification. nih.gov This hypothesis-free approach is susceptible to variations in sample preparation and instrument response. nih.gov By spiking N-Methylpiperazine-d8 into a sample, it provides a stable reference point to correct for these variations. Its chemically identical nature to the endogenous (non-deuterated) N-Methylpiperazine ensures it behaves similarly during extraction and chromatographic separation, but its distinct mass allows it to be differentiated by mass spectrometry (MS). musechem.com This is crucial for accurately determining the presence and quantity of N-Methylpiperazine and its metabolites in complex biological matrices. nih.gov

In proteomics , particularly in studies involving protein dynamics and drug-protein interactions, techniques like Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) are employed. nih.gov While N-Methylpiperazine-d8 itself is not a protein, its role as a standard can be vital in studies analyzing the effect of small molecule drugs containing the piperazine (B1678402) moiety on protein conformation. Furthermore, the broader application of deuterated compounds as internal standards in quantitative proteomics (e.g., in conjunction with techniques like LC-MS) ensures precise measurement of protein and peptide abundance, which is essential for understanding the molecular underpinnings of disease and drug action. acs.orgmdpi.com The use of multi-omics approaches, integrating data from metabolomics and proteomics, provides a comprehensive view of a drug's effect on biological systems, with deuterated standards ensuring the data from different platforms can be reliably correlated. mdpi.com

Advancements in Deuterium Labeling Technologies and Their Potential Impact on Research with Piperazine Analogs

The accessibility and utility of deuterated compounds are directly linked to the efficiency and versatility of labeling technologies. Recent years have seen significant progress in methodologies for deuterium incorporation, which promises to expand the scope of research possible with piperazine analogs. acs.orgresearchgate.net

Traditional methods for creating deuterated compounds can be complex and expensive. However, new strategies are continually being developed, including late-stage functionalization and advanced hydrogen isotope exchange (HIE) reactions. musechem.comresearchgate.net These methods allow for the introduction of deuterium into a molecule at a later stage of the synthesis, which is more efficient and allows for the creation of a wider variety of labeled compounds. A comprehensive 2022 review highlighted a plethora of emerging reductive and dehalogenative deuteration techniques that are now part of the synthetic toolkit. nih.gov

These advancements have a direct impact on research involving piperazine analogs. For instance, the synthesis of deuterium-labeled prochlorperazine (B1679090), a drug containing a propylpiperazine side chain, was achieved by the reduction of an appropriate amide with lithium aluminum deuteride (B1239839), resulting in high isotopic purity. nih.gov As labeling techniques become more sophisticated, it will be possible to selectively label specific positions on the piperazine ring or its substituents. This site-specific labeling is invaluable for detailed mechanistic studies, allowing researchers to probe specific metabolic events or receptor interactions with unprecedented precision. The growing interest in new methodologies for isotopic enrichment will continue to make compounds like N-Methylpiperazine-d8 and other labeled piperazine analogs more accessible and versatile for the research community. acs.org

Development of Automated and High-Throughput Analytical Platforms utilizing Deuterated Standards

The demand for faster and more reliable analysis in drug discovery and clinical research has driven the development of automated and high-throughput analytical platforms. Deuterated standards like N-Methylpiperazine-d8 are integral to the success of these systems, ensuring data quality and consistency across large sample sets.

A prime example is the automation of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). Historically, HDX experiments were hampered by low throughput and poor reproducibility due to the manual handling required to control the rapid back-exchange of deuterium. nih.gov Recent advancements have led to the development of robotic autosamplers and integrated software platforms that automate the entire workflow, from sample preparation and injection to data analysis. nih.govacs.orgacs.org These automated systems significantly increase precision and throughput. One study demonstrated that an automated platform reduced variability by over 15% compared to manual methods. nih.gov

In these automated workflows, deuterated standards are essential for system calibration, performance assessment, and data validation. For instance, a deuterated peptide can be used as a reporter to assess variability in back-exchange across different runs. acs.org Similarly, N-Methylpiperazine-d8 can be used as a system suitability standard in high-throughput LC-MS platforms to monitor instrument performance and ensure that quantitative data is accurate and reproducible over time. The development of specialized software, such as pyHXExpress for automated analysis of HDX-MS spectra, further enhances the capabilities of these high-throughput systems. nih.gov As these platforms become more widespread, the demand for high-purity deuterated standards will continue to grow, as they are a non-negotiable component of a robust, validated, and automated analytical pipeline. researchgate.net

Interactive Data Table 1: Properties of N-Methylpiperazine-d8 and its Hydrochloride Salt

| Property | N-Methylpiperazine-d8 | N-Methylpiperazine-d8 (hydrochloride) | Source |

| CAS Number | 917358-65-7 | 34352-59-5 (unlabeled base) | sigmaaldrich.comscbt.com |

| Molecular Formula | C₅D₈H₄N₂ | C₅H₄D₈N₂·2HCl | sigmaaldrich.comscbt.com |

| Molecular Weight | 108.21 g/mol | 181.13 g/mol | sigmaaldrich.comscbt.com |

| Isotopic Purity | 98 atom % D | Not specified | sigmaaldrich.com |

| Boiling Point | 138 °C (lit.) | Not applicable | sigmaaldrich.com |

Interactive Data Table 2: Comparison of Manual vs. Automated HDX-MS Analysis

| Parameter | Manual Thaw/Inject | Automated Thaw/Inject | Source |

| Method | Manual sample handling and injection into LC-MS. | Robotic autosampler for thawing and injecting frozen samples. | nih.govacs.org |

| Variability (Back-Exchange) | Average deviation of 0.060 Da. | Average deviation of 0.051 Da (>15% reduction). | acs.org |

| Throughput | Low, limited by manual sample preparation steps. | High, enables collection of larger and more complex datasets. | nih.govacs.org |

| Precision | Lower, more susceptible to human error. | Superior precision over manual injections. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.